

4-Chloro-5-iodoquinazoline: A Synthetic Guide for Orthogonal Functionalization

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Compound of Interest

Compound Name: 4-Chloro-5-iodoquinazoline

CAS No.: 959237-13-9

Cat. No.: B1415131

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Executive Summary

4-Chloro-5-iodoquinazoline represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space. Its structural utility lies in its orthogonal reactivity profile: the C4-chloride serves as an electrophilic handle for nucleophilic aromatic substitution (

), while the C5-iodide provides a site-selective handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

This guide details the synthesis, reactivity logic, and experimental protocols for leveraging this building block. A key focus is placed on the regiochemical integrity required to differentiate the reactive C4 and C5 positions, enabling the precise construction of polysubstituted heterocyclic libraries.

Synthesis of the Building Block

The synthesis of **4-chloro-5-iodoquinazoline** is a two-step sequence starting from 2-amino-6-iodobenzoic acid (6-iodoanthranilic acid). Note the numbering shift: the substituent at position 6 of the anthranilic acid becomes position 5 in the final quinazoline ring system.

Step 1: Cyclocondensation

The formation of the quinazolinone core is achieved by condensing the anthranilic acid derivative with a formamide equivalent.

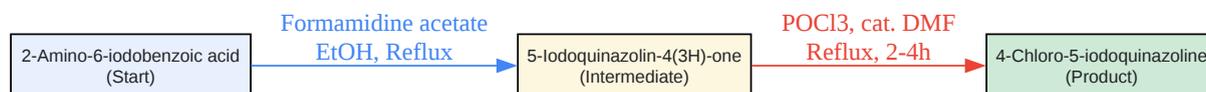
- Reagents: Formamidine acetate (preferred for milder conditions) or Formamide (requires higher heat).
- Mechanism: The amino group attacks the formamidine, followed by ring closure of the amide nitrogen onto the carboxylic acid/ester, eliminating water/alcohol.

Step 2: Deoxychlorination

Conversion of the lactam (tautomeric with 4-hydroxy) to the 4-chloro derivative.

- Reagents: Phosphoryl chloride () or Thionyl chloride ().
- Catalyst:
 - Dimethylformamide (DMF) is essential. It forms the reactive Vilsmeier-Haack reagent (chloroiminium species), which activates the lactam oxygen for displacement.

Visualization: Synthesis Flowchart



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Figure 1: Synthetic route from 6-iodoanthranilic acid to the target building block.

Chemo-Selectivity & Reactivity Profile

The utility of **4-chloro-5-iodoquinazoline** relies on the distinct reactivity of its two halogenated positions.

The C4-Chloride (Electrophilic)

- Nature: Highly electron-deficient due to the adjacent N3 and C4a nitrogens.
- Primary Reactivity:

(Nucleophilic Aromatic Substitution).[1]
- Conditions: Reacts readily with amines, thiols, and alkoxides under mild basic conditions (e.g.,

, alcohol solvent,

).
- Metal Sensitivity: Can participate in Pd-coupling, but

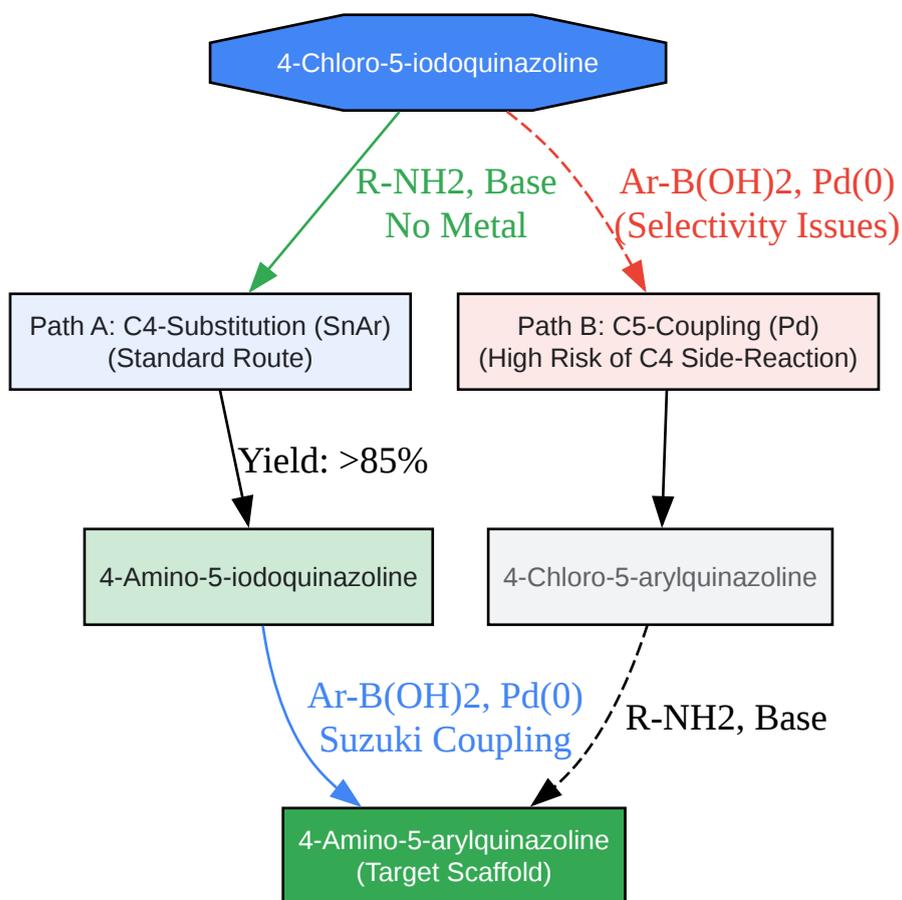
is kinetically favored in the absence of metal catalysts.

The C5-Iodide (Halogen Bond/Oxidative Addition)

- Nature: Aryl iodide, sterically congested (peri-position to N1 and C4).
- Primary Reactivity: Oxidative Addition to Pd(0).[2]
- Conditions: Requires transition metal catalysis (Suzuki, Sonogashira, Heck).
- Selectivity Rule: In a Pd-catalyzed reaction, the C-I bond is generally more reactive than the C-Cl bond (Bond Dissociation Energy: C-I < C-Cl). However, to avoid side reactions at C4, the standard workflow dictates functionalizing C4 first via

, then C5 via coupling.

Visualization: Orthogonal Reactivity Logic



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Figure 2: Divergent reactivity map. Path A is the recommended robust workflow for library generation.

Experimental Protocols

Protocol A: Functionalization at C4

Objective: To install an amine motif at C4 while preserving the C5-iodide for later steps.

- Setup: In a round-bottom flask, dissolve **4-chloro-5-iodoquinazoline** (1.0 equiv) in anhydrous Isopropanol (IPA) or Acetonitrile (MeCN) (0.2 M concentration).
- Addition: Add the nucleophilic amine (1.1 equiv) and Diisopropylethylamine (DIPEA) (1.5 equiv).
- Reaction: Heat to reflux (IPA) or

(MeCN) for 2–4 hours. Monitor by TLC/LCMS.

- Note: The reaction is usually fast. Prolonged heating may cause minor de-iodination if reducing agents are present, though rare.
- Workup: Cool to room temperature.
 - If product precipitates: Filter and wash with cold ether/pentane.
 - If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with water and brine. Dry over .
- Yield: Typically 85–95%.

Protocol B: Suzuki-Miyaura Coupling at C5

Objective: To cross-couple an aryl boronic acid to the C5-position of the 4-amino-5-iodoquinazoline intermediate.

- Setup: Charge a reaction vial with 4-amino-5-iodoquinazoline (1.0 equiv), Aryl boronic acid (1.2–1.5 equiv), and base (or , 2.0–3.0 equiv).
- Solvent: Add Dioxane/Water (4:1) or Toluene/EtOH/Water (4:1:1). Degas by sparging with Argon for 10 mins.
- Catalyst: Add (5 mol%) or (5 mol%).
- Reaction: Seal and heat to for 4–12 hours (or microwave at for 30 mins).

- Workup: Filter through a pad of Celite. Dilute with EtOAc, wash with water. Purify via silica gel chromatography.
 - Steric Note: The C5 position is sterically crowded. Boronic acids with ortho-substituents may require highly active catalysts (e.g., XPhos Pd G2) and higher temperatures.

Applications in Drug Discovery

The 4,5-disubstituted quinazoline scaffold is a bioisostere for the adenine ring of ATP, making it a potent scaffold for Kinase Inhibitors.

Target Class	Mechanism	Structural Role of 4-Cl-5-I Deriv.[3][4]
EGFR Inhibitors	ATP-competitive	C4-amine binds to the hinge region; C5-aryl extends into the hydrophobic pocket (gatekeeper).
Covalent Inhibitors	Michael Acceptor	C4-position can be substituted with acrylamides to target Cys residues (e.g., Cys797 in EGFR).
Dual Inhibitors	Multi-kinase	C5-substitution alters the shape of the inhibitor, tuning selectivity between EGFR, VEGFR, and PDGFR.

Safety & Handling

- Hazards: **4-Chloro-5-iodoquinazoline** is a potent skin and eye irritant. It may cause sensitization.
- Hydrolysis: The C4-Cl bond is sensitive to moisture. Store under inert atmosphere (Argon/Nitrogen) at

or

- Waste: Dispose of halogenated organic waste in designated streams. Palladium waste must be scavenged or disposed of as heavy metal waste.

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